5-Chloro-1-(3-iodophenyl)-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

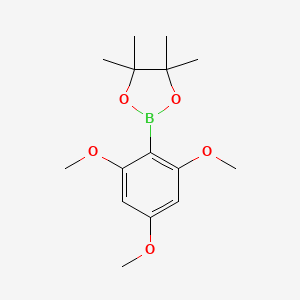

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(3-iodophenyl)-1-oxopentane is not explicitly mentioned in the available resources .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, structure, formula, and molecular weight, are not explicitly mentioned in the available resources .Scientific Research Applications

Corrosion Inhibition

Schiff bases, including derivatives like 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane, have been studied for their role as corrosion inhibitors for aluminium in acidic solutions. These compounds exhibit properties that prevent corrosion, and their adsorption behavior follows the Temkin adsorption isotherm. Their effectiveness as corrosion inhibitors has been confirmed through various techniques like electrochemical impedance spectroscopy and Tafel polarisation (Şafak et al., 2012).

Electrochemical Reduction

Research on the electrochemical reduction of compounds including 1-chloro-5-iodopentane has provided insights into the formation of various hydrocarbons through intramolecular cyclization. This process, observed at carbon electrodes in specific conditions, leads to the production of cyclopentane and other compounds depending on the type of dihalopentane used and the reaction environment (Pritts & Peters, 1994).

Synthesis of Radiolabelled Compounds

Methods for synthesizing and radiolabelling compounds like [123I/131I]2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester, which involves the use of similar structures to 5-Chloro-1-(3-iodophenyl)-1-oxopentane, have been developed. These methods are crucial for creating agents used in medical imaging and diagnostic procedures (Abbas, Younas, & Feinendegen, 1991).

Other Applications

Additional studies have explored various chemical reactions and syntheses involving similar compounds, highlighting their significance in different areas of chemical research. These include studies on Schiff bases, halogenated compounds, and organotin-based reagents, indicating the broad utility of such compounds in synthetic chemistry (Reese & Thompson, 1988), (Yavari & Baharfar, 1997), (Piers & Karunaratne, 1989).

Future Directions

Properties

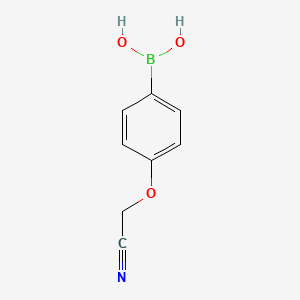

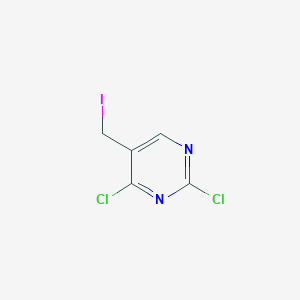

IUPAC Name |

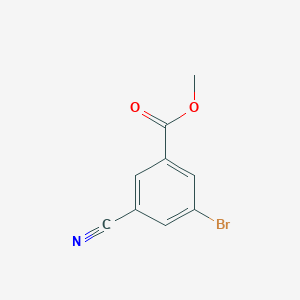

5-chloro-1-(3-iodophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGJELLTNUACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621996 |

Source

|

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-90-2 |

Source

|

| Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.